ステラステロール

概要

説明

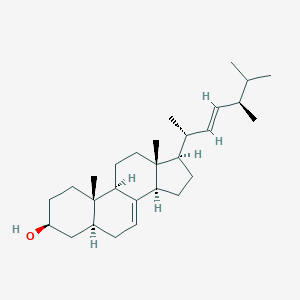

Stellasterol is a naturally occurring steroid compound predominantly found in the fungus Ganoderma australe. It is a type of sterol, which are vital structural and regulatory components in eukaryotic cells. Stellasterol has garnered attention for its potential biological activities, particularly its inhibitory effects on enzymes such as dipeptidyl peptidase-4 and alpha-glucosidase .

科学的研究の応用

Stellasterol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study sterol biosynthesis and metabolism.

作用機序

Target of Action

Stellasterol is a sterol compound that interacts with various targets within the cell. One of the primary targets of stellasterol is the C-5 sterol desaturase enzyme, also known as Erg3 . This enzyme plays a crucial role in the sterol synthesis pathway, particularly in the conversion of stellasterol into downstream products .

Mode of Action

Stellasterol’s interaction with its target, Erg3, results in significant changes within the cell. The compound serves as a substrate for Erg3, which then converts stellasterol into downstream sterol products . This interaction is primarily characterized by a hydrophobic interaction .

Biochemical Pathways

Stellasterol is involved in the sterol synthesis pathway , a critical biochemical pathway in cells. This pathway is responsible for the production of various sterols, including cholesterol, which is a key component of cellular membranes and lipoproteins . The sterol synthesis pathway also yields a variety of nonsterol isoprenoids essential for cell survival .

Result of Action

The action of stellasterol, through its interaction with Erg3, leads to the production of downstream sterol products . These products play various roles within the cell, contributing to the regulation of membrane fluidity and rigidity, and the continuous synthesis of nonsterol isoprenoids .

Action Environment

The action of stellasterol can be influenced by various environmental factors. For instance, the sterol synthesis pathway, in which stellasterol plays a role, dynamically changes in response to environmental conditions . Moreover, the expression of Erg3, the primary target of stellasterol, can vary across different developmental stages of the organism .

生化学分析

Biochemical Properties

Stellasterol, like other sterols, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in sterol biosynthesis pathways, which are mediated by lipid-transfer proteins (LTPs). These LTPs have a hydrophobic cavity that accommodates one sterol molecule, facilitating the transfer of sterols between different organelles .

Cellular Effects

Stellasterol has significant effects on various types of cells and cellular processes. For instance, sterols, including stellasterol, play roles in cell proliferation, chloroplast differentiation, and photosynthesis . Changes in plasma membrane accessible cholesterol, a key regulator of overall cellular cholesterol homeostasis, are also influenced by sterols .

Molecular Mechanism

Stellasterol exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of sterol and fatty acid homeostasis, with the 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the committed enzyme in isoprenoid and sterol biosynthesis, potentially subject to feedback regulation by sterols .

Temporal Effects in Laboratory Settings

The effects of stellasterol change over time in laboratory settings. For instance, sterols play important roles under environmental conditions that have yet to be mimicked in the laboratory, where growth conditions for organisms are typically optimal .

Metabolic Pathways

Stellasterol is involved in the mevalonate and sterol biosynthesis pathways. In these pathways, isopentenyl diphosphate (IPP) is supplied for the synthesis of sterols, similar to the process in fungi and animals .

Transport and Distribution

Stellasterol, like other sterols, is transported and distributed within cells and tissues. This distribution depends largely on non-vesicular routes of transfer, which are mediated by soluble carriers called lipid-transfer proteins (LTPs) .

Subcellular Localization

Stellasterol can be found in the membrane of every organelle, with about 60–90% of cellular cholesterol present in the plasma membrane

準備方法

Synthetic Routes and Reaction Conditions: Stellasterol is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from Ganoderma australe using column chromatography. The structure of the isolated compound is confirmed through nuclear magnetic resonance spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for stellasterol. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .

化学反応の分析

Types of Reactions: Stellasterol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Stellasterol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

類似化合物との比較

Stellasterol is unique among sterols due to its specific inhibitory effects on dipeptidyl peptidase-4 and alpha-glucosidase. Similar compounds include:

Cholesterol: A well-known sterol found in animal cells, essential for cell membrane structure and function.

Ergosterol: A sterol found in fungi, similar in structure to cholesterol but with distinct biological roles.

Sitosterol: A plant sterol with structural similarities to cholesterol, known for its cholesterol-lowering effects in humans.

Stellasterol’s uniqueness lies in its specific enzyme inhibitory properties, which are not commonly observed in other sterols .

特性

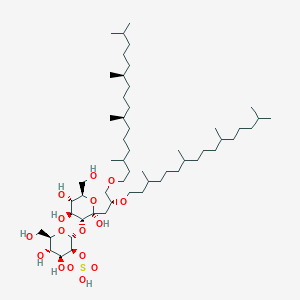

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXPZVASXWSKKU-UEIWAABPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2465-11-4 | |

| Record name | Stellasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stellasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)

![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)

![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)